molecular formula C19H17NO4 B7688728 (2-hydroxy-6-methylquinolin-3-yl)methyl 4-methoxybenzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-methoxybenzoate

Cat. No.: B7688728
M. Wt: 323.3 g/mol
InChI Key: WUBDZENWKRYCPP-UHFFFAOYSA-N
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Description

“(2-hydroxy-6-methylquinolin-3-yl)methyl 4-methoxybenzoate” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Various reactions have been reported for the construction and functionalization of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Safety and Hazards

Quinoline derivatives should not be released into the environment . They are harmful to aquatic life with long-lasting effects . They also contain a known or suspected endocrine disruptor .

Future Directions

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-8-17-14(9-12)10-15(18(21)20-17)11-24-19(22)13-4-6-16(23-2)7-5-13/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBDZENWKRYCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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